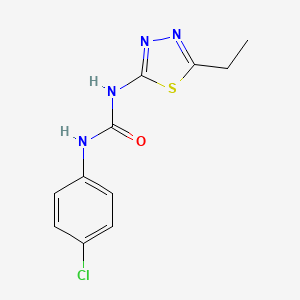

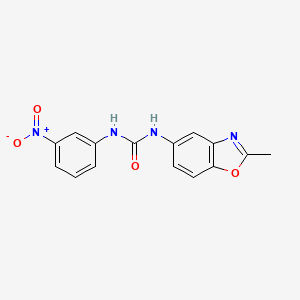

![molecular formula C13H9N3O B5780007 8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)

8H-cyclohepta[b]quinoxalin-8-one oxime

Overview

Description

8H-cyclohepta[b]quinoxalin-8-one oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoxaline, which is a heterocyclic organic compound that contains a benzene ring fused with a pyrazine ring. The oxime group in 8H-cyclohepta[b]quinoxalin-8-one oxime makes it a versatile compound that can be used in various chemical reactions.

Scientific Research Applications

Chemical Synthesis and Radical Reactions

The electrophore O-Perfluoropyridin-4-yl was installed onto cycloketone oximes, including structures similar to 8H-cyclohepta[b]quinoxalin-8-one oxime, proving to be efficient iminyl radical precursors under both photocatalytic and thermal conditions. These oximes were successfully utilized in C(sp2)-C(sp3) bond formations of quinoxalin-2(1H)-ones and alkenes, offering access to a range of functionalized alkylnitriles (Peng-Ju Xia et al., 2020).

Photoinduced Cyclization Reactions

Quinoxalin-2(1H)-ones were synthesized through the visible light-induced and N-bromosuccinimide-mediated cyclization reaction of 2-azido-N-phenylacetamides, a process which efficiency is influenced by the substituents attached to the phenyl ring. This study indicates the potential of photoinduced reactions in modifying and synthesizing quinoxalinone derivatives (Zhanshan Li et al., 2013).

Crystal Structure Analysis

The synthesis and crystal structure analysis of quinoxaline derivatives, such as 8-(2,3-Dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, offer insights into the molecular structure and potential chemical properties of cyclohepta quinoxalines. These compounds exhibit a chair-like conformation in their seven-numbered ring, forming a screw structure in the benzo[f]cyclohepta[c]quinoline moiety, which might be relevant for the understanding of 8H-cyclohepta[b]quinoxalin-8-one oxime (Wang et al., 2009).

Anticancer Activity Studies

The high-pressure synthesis of substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives, structurally related to 8H-cyclohepta[b]quinoxalin-8-one oxime, showed promising anticancer properties against various cancer cell lines. This research provides a foundation for the potential therapeutic application of similar compounds (H. Behbehani et al., 2020).

Visible-Light-Initiated Reactions

The utilization of visible light to initiate chemical reactions in quinoxalin-2(1H)-ones, such as the visible-light-promoted amidation reaction and the decarboxylative acylation, highlights the potential for environmentally friendly and efficient synthetic pathways for derivatives of 8H-cyclohepta[b]quinoxalin-8-one oxime (Long-Yong Xie et al., 2019; Long-Yong Xie et al., 2020).

properties

IUPAC Name |

N-cyclohepta[b]quinoxalin-8-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-16-9-5-7-12-13(8-6-9)15-11-4-2-1-3-10(11)14-12/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPNSBAVJOQYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=NO)C=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-8H-cyclohepta[b]quinoxalin-8-imine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)

![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)

amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)